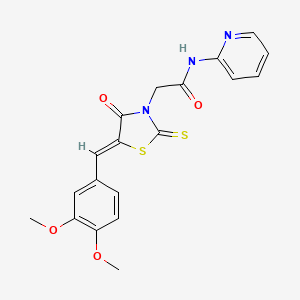

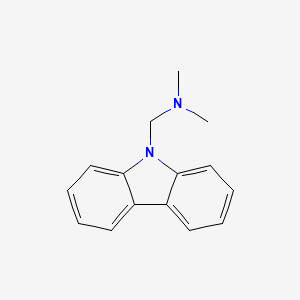

![molecular formula C24H28N4O5S2 B2406670 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide CAS No. 897616-18-1](/img/structure/B2406670.png)

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

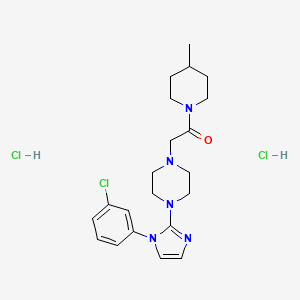

The compound “N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide” is a synthetic compound . It has a molecular formula of C20H21N3O3S and an average mass of 383.464 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an acetamido group, a methoxyethyl group, a benzothiazol group, and a piperidinylsulfonylbenzamide group .Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound, as part of the benzothiazole derivative family, has been extensively researched for its potential in medicinal chemistry. Studies have highlighted the synthesis and characterization of various benzothiazole derivatives, including N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide, and their antimicrobial properties.

Synthesis Process :

- The synthesis process often involves the preparation of 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles from 2-amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, forming an electrophilic N-acetyl- pyridinium complex that facilitates condensation and results in the desired products (Patel & Agravat, 2009).

Antimicrobial Activity :

- These compounds, including the target chemical, have been rigorously tested for their antimicrobial efficacy. Findings indicate that they possess considerable antibacterial activity, making them potential candidates for therapeutic applications (Patel & Agravat, 2009).

- Specifically, certain benzothiazole derivatives have been found to be more effective against fungi than bacteria, with particular efficacy against Candida species, revealing the nuanced antimicrobial properties of these compounds (Mokhtari & Pourabdollah, 2013).

Structure-Activity Relationships and Stability

- Metabolic Stability :

- Investigations into the structure-activity relationships of certain benzothiazole derivatives have shed light on their metabolic stability, a crucial factor for therapeutic efficiency. For instance, certain analogs have been examined as alternatives to the benzothiazole ring to reduce or eliminate metabolic deacetylation, thereby enhancing stability (Stec et al., 2011).

Mechanism of Action

Target of Action

A related compound is mentioned to inhibittransmembrane serine protease 2 (TMPRSS2) , which plays a crucial role in the entry of certain viruses into host cells.

Mode of Action

If it indeed targets TMPRSS2 like its related compound, it may prevent the virus from entering host cells, thereby inhibiting viral infections .

Result of Action

If it acts as a TMPRSS2 inhibitor, it could potentially prevent viral entry into host cells, thereby inhibiting viral infections .

properties

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5S2/c1-17(29)25-19-8-11-21-22(16-19)34-24(28(21)14-15-33-2)26-23(30)18-6-9-20(10-7-18)35(31,32)27-12-4-3-5-13-27/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNVLUULKOBPHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

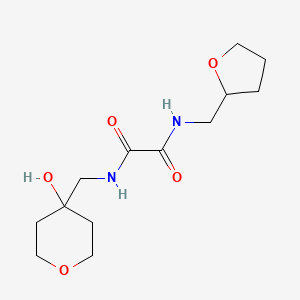

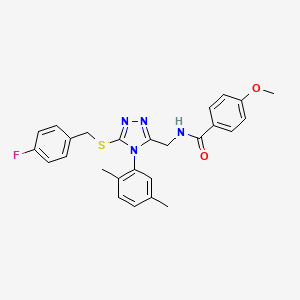

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)

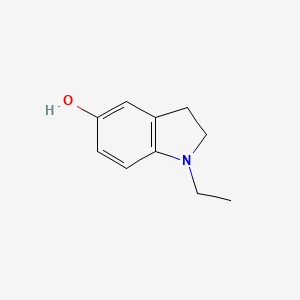

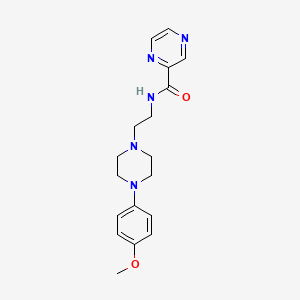

![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)

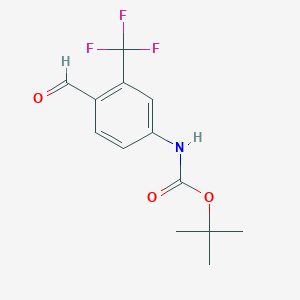

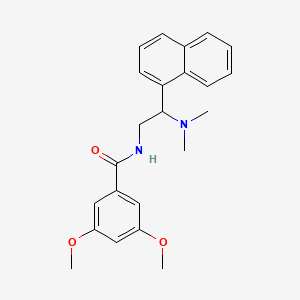

![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)